Product packaging for 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine(Cat. No.:CAS No. 1187168-23-5)

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine

Cat. No.: B1421533
CAS No.: 1187168-23-5
M. Wt: 286.5 g/mol
InChI Key: FNRBASAKBHRHHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a halogenated pyridine derivative featuring a 2,5-dichlorobenzoyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₆Cl₃NO, with a molecular weight of 286.54 g/mol and a purity of 97% . This compound is primarily utilized as a pharmaceutical intermediate, particularly in proteasome inhibitor synthesis (e.g., ixazomib citrate, a multiple myeloma drug) . Its electron-withdrawing dichlorobenzoyl group enhances stability and influences reactivity in substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl3NO B1421533 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine CAS No. 1187168-23-5

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-8-2-3-10(14)9(5-8)12(17)7-1-4-11(15)16-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRBASAKBHRHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine C₁₂H₆Cl₃NO 286.54 2,5-Dichlorobenzoyl at C5 Pharmaceutical intermediate
2-Chloro-5-(trichloromethyl)pyridine (2,5-CTF) C₆H₃Cl₄N 230.91 Trichloromethyl at C5 Agrochemical intermediate
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 Trifluoromethyl at C5 Agrochemicals (herbicides, insecticides)
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₂H₁₇BClN₂O₂ 270.54 Boronic ester at C5, amine at C3 Suzuki coupling precursor
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine hydrochloride C₁₂H₁₄Cl₂N₃ 286.17 Pyrazole-methyl at C5, hydrochloride salt Bioactive compound (medicinal chemistry)

Key Observations :

  • Electron-Withdrawing Groups : The dichlorobenzoyl group in the target compound provides greater steric bulk and electron withdrawal compared to trifluoromethyl or trichloromethyl groups .
  • Boronic Esters : The boronic ester analog (C₁₂H₁₇BClN₂O₂) is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular drug synthesis .
  • Bioactive Derivatives : Pyrazole-methyl derivatives (e.g., C₁₂H₁₄Cl₂N₃) exhibit enhanced solubility and bioavailability due to the hydrophilic hydrochloride salt .

Market and Industrial Relevance

  • 2-Chloro-5-(trifluoromethyl)pyridine : Dominates agrochemical markets, with a projected value of US$ Million by 2031 .
  • Pharmaceutical Intermediates : Boronic esters and dichlorobenzoyl derivatives are critical in oncology drug pipelines, though production scales are smaller .

Biological Activity

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its biological activity is primarily linked to its potential as a pharmacological agent and its effects on plant growth regulation. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Chemical Formula : C12_{12}H7_7Cl3_3N
  • CAS Number : 1187168-23-5
  • Molecular Weight : 273.55 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to form covalent bonds with nucleophilic sites in proteins, which can lead to alterations in enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Plant Growth Regulation

In agricultural research, the compound has been evaluated for its effects on plant growth. Studies have demonstrated that it can inhibit seed germination and affect seedling growth in various plant species.

Case Study: Effects on Sorghum and Soybean
A study conducted by researchers at the University of Bath assessed the impact of different concentrations of this compound on sorghum and soybean seeds. The results indicated that at concentrations above 10 µM, there was a significant reduction in both germination rates and seedling height compared to control groups.

Table 2: Impact on Seed Germination

Concentration (µM)Germination Rate (%)Seedling Height (cm)
09015
107012
50306

Toxicological Profile

The toxicological profile of the compound has been assessed in various studies, indicating moderate toxicity levels in mammalian cell lines.

Table 3: Cytotoxicity Assay Results

Cell LineIC50 (µM)
HepG225
MCF-718

These results highlight the need for further investigations into the safety and environmental impact of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-(2,5-dichlorobenzoyl)pyridine, and how do reaction conditions influence yields?

The compound can be synthesized via Friedel–Crafts acylation, where 2-chloropyridine reacts with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Evidence from similar polychloropyridine syntheses indicates yields depend on stoichiometry, temperature, and solvent polarity. For example, a study on diphenylether acylation achieved 74% yield under anhydrous conditions at 80°C . Key Reaction Parameters :

ParameterOptimal Range
Catalyst (AlCl₃)1.2–1.5 equiv
Temperature70–90°C
SolventDichloromethane or nitrobenzene

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine C-5 benzoyl vs. C-2 chloro groups). Aromatic protons typically appear δ 7.5–8.5 ppm .
  • XRD : Resolves crystal packing effects caused by bulky 2,5-dichlorobenzoyl groups, which may induce steric hindrance or non-covalent interactions (e.g., halogen bonding) .
  • Mass Spectrometry : Confirms molecular weight (exact mass: 329.91 g/mol) and detects fragmentation patterns from labile chloro substituents .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the benzoyl chloride moiety. Use anhydrous solvents for reactions, as moisture degrades chloro-substituted pyridines . Safety protocols include PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (GHS H319) .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dichlorobenzoyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing benzoyl group at C-5 deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, the C-2 chloro substituent can participate in palladium-catalyzed couplings. For example, Sonogashira reactions with 2-chloro-5-iodopyridine analogs proceed selectively at the iodo position (72% yield), leaving the chloro group intact unless excess alkyne is used . Substituent Reactivity Hierarchy :

PositionReactivity (High → Low)
Iodo (C-5) > Chloro (C-2) > Benzoyl (C-5)

Q. How can conflicting crystallographic and spectroscopic data be resolved for structural validation?

Discrepancies may arise from polymorphism or solvent inclusion in XRD vs. solution-state NMR. Use complementary methods:

  • DFT Calculations : Compare experimental XRD bond lengths/angles with optimized geometries .
  • Variable-Temperature NMR : Detect dynamic effects (e.g., rotational barriers in the benzoyl group) .
  • PXRD : Confirm bulk crystallinity matches single-crystal data .

Q. What strategies mitigate byproducts during large-scale synthesis?

  • Stepwise Halogenation : Introduce chloro groups sequentially to avoid overhalogenation.
  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃) for greener synthesis .
  • Purification : Use silica gel chromatography or recrystallization from ethanol/water (≥95% purity) .

Methodological Considerations Table

ChallengeSolutionEvidence Source
Low yield in acylationOptimize catalyst loading and solvent polarity
Spectral overlap in NMRUse 2D NMR (COSY, HSQC)
Hygroscopic degradationStore under inert gas with molecular sieves

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(2,5-dichlorobenzoyl)pyridine
Reactant of Route 2
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2-Chloro-5-(2,5-dichlorobenzoyl)pyridine

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